molecular formula C19H21NO4 B299508 N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B299508
M. Wt: 327.4 g/mol
InChI Key: QBTKJSXLXYLTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BPPO, is a compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in various biological processes. For example, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. For example, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the replication of the HIV virus by blocking the integration of the viral DNA into the host cell genome. In addition, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have anti-inflammatory effects and to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide can be used in a wide range of applications, from drug discovery to materials science. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that are commonly used in lab experiments. However, one of the limitations of using N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential applications in drug discovery, particularly in the development of new anticancer, antiviral, and antibacterial agents. Another direction is to explore its potential applications in materials science and nanotechnology, particularly in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide and its potential applications in various biological processes.

Synthesis Methods

The synthesis of N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-bromoanisole with pentyloxymagnesium bromide, followed by the reaction with 1,3-benzodioxole-5-carboxylic acid chloride. The resulting product is then purified through column chromatography to obtain N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide.

Scientific Research Applications

N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential applications in various fields, including drug discovery, materials science, and nanotechnology. In drug discovery, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In nanotechnology, N-[4-(pentyloxy)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a fluorescent probe for imaging and sensing applications.

properties

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H21NO4/c1-2-3-4-11-22-16-8-6-15(7-9-16)20-19(21)14-5-10-17-18(12-14)24-13-23-17/h5-10,12H,2-4,11,13H2,1H3,(H,20,21)

InChI Key

QBTKJSXLXYLTTK-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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